(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate

Chiral intermediate Enantiomeric purity Sacubitril synthesis

(S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate (CAS 187526-92-7) is a chiral, orthogonally protected 1,2-diamine derivative belonging to the carbamate-phthalimide class. With molecular formula C22H24N2O4 and molecular weight 380.44 g/mol, it features a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and a phthalimide group on the primary amine terminus, both installed on a phenylalanine-derived backbone bearing the (S)-configuration.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
Cat. No. B14755665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-16(13-15-9-5-4-6-10-15)14-24-19(25)17-11-7-8-12-18(17)20(24)26/h4-12,16H,13-14H2,1-3H3,(H,23,27)/t16-/m0/s1
InChIKeyZBCKKSQEEBLGDU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate (CAS 187526-92-7): A Defined Chiral Intermediate for Sacubitril Synthesis


(S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate (CAS 187526-92-7) is a chiral, orthogonally protected 1,2-diamine derivative belonging to the carbamate-phthalimide class. With molecular formula C22H24N2O4 and molecular weight 380.44 g/mol, it features a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and a phthalimide group on the primary amine terminus, both installed on a phenylalanine-derived backbone bearing the (S)-configuration . This compound has been identified in patent literature as an intermediate en route to sacubitril, the neprilysin inhibitor prodrug component of Entresto® (sacubitril/valsartan), where the phthalimide group serves as a masked primary amine that can be liberated under orthogonal conditions without disturbing the Boc protection [1].

Why Generic Substitution of (S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate Carries Procurement Risk


Generic substitution with the racemic or stereochemically unspecified analog (CAS 885266-56-8, sold as 97% purity by major suppliers ) introduces a critical risk: the (R)-enantiomer, if present, propagates chirality through downstream steps ultimately producing the incorrect stereoisomer of the target active pharmaceutical ingredient. Sacubitril requires the (2S,4R)-configuration for pharmacological activity as a neprilysin inhibitor; the enantiomeric (2R,4S)-form is inactive and represents a chiral impurity that must be controlled [1]. Furthermore, the orthogonal Boc-phthalimide protection architecture of this compound cannot be replicated by simple N-Boc-aminoalcohol intermediates (e.g., CAS 1426129-50-1) that lack the phthalimide mask, which is essential for chemoselective deprotection strategies in convergent synthetic routes [2].

Quantitative Differentiation Evidence for (S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate (CAS 187526-92-7)


Stereochemical Identity: Defined (S)-Enantiomer vs. Racemic/Unspecified Analog

The target compound (CAS 187526-92-7) is specifically registered as the (S)-enantiomer, as indicated by its IUPAC designation '(S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate' [1]. In contrast, the commercially available analog CAS 885266-56-8 (marketed by Thermo Scientific/Alfa Aesar and Fluorochem) carries the InChI Key ZBCKKSQEEBLGDU-UHFFFAOYSA-N, which denotes unspecified stereochemistry — meaning the product may be racemic or of undefined enantiomeric composition . This distinction is not cosmetic: for chiral intermediates feeding into active pharmaceutical ingredients with defined stereochemistry, procurement of the stereochemically undefined version introduces an uncontrolled variable that can reduce downstream diastereomeric purity or necessitate additional chiral separation steps.

Chiral intermediate Enantiomeric purity Sacubitril synthesis

Vendor-Specified Purity: NLT 98% for (S)-Enantiomer vs. 97% for Racemic/Unspecified Analog

Multiple vendors listing CAS 187526-92-7 specify purity as NLT 98% (Not Less Than 98%), as documented by MolCore and 001Chemical . The racemic/unspecified analog CAS 885266-56-8 is listed by Thermo Scientific at 97% purity . While this 1-percentage-point differential may appear modest, it represents a 50% reduction in the maximum allowable impurity burden (from 2% to 3% total impurities). For an intermediate entering a multi-step synthesis where impurities can carry forward, derivatize, or accumulate, this difference can be amplified in the final API purity profile.

Chemical purity Quality control Intermediate specification

Orthogonal Protection Architecture: Boc + Phthalimide vs. Alternative Dual-Protection Strategies

The target compound incorporates two protecting groups with fully orthogonal cleavage conditions: the Boc group is removed under acidic conditions (e.g., TFA or HCl/dioxane), while the phthalimide group requires hydrazinolysis (e.g., hydrazine hydrate in refluxing ethanol) [1]. This orthogonality is a deliberate design feature not present in simpler intermediates such as (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1), which carries only a single Boc-protected amine and a free hydroxyl group [2]. The phthalimide moiety in the target compound functions as a masked primary amine (Gabriel synthon), enabling sequential, chemoselective deprotection and functionalization without protecting group exchange steps. In practice, phthalimide deprotection with hydrazine typically proceeds in >90% yield under standard conditions, as documented across the Gabriel amine synthesis literature [3].

Orthogonal deprotection Chemoselectivity Protecting group strategy

Chiral Pool Provenance: (S)-Configuration Derived from Proteinogenic Amino Acid vs. Racemic or Resolution-Based Approaches

The (S)-configuration of CAS 187526-92-7 is traceable to L-phenylalanine (or its reduced derivative L-phenylalaninol) as a chiral pool starting material, a strategy employed in multiple sacubitril synthetic routes that leverage the low cost and high enantiomeric purity of proteinogenic amino acids [1]. In contrast, routes employing late-stage asymmetric hydrogenation to set the stereochemistry (e.g., rhodium-catalyzed hydrogenation of α-substituted acrylic acids) have demonstrated enantiomeric excesses ranging from 85% to >99% depending on catalyst and substrate, introducing batch-to-batch variability at a late stage where yield losses are most costly [2]. The chiral pool approach front-loads stereochemical definition at the earliest possible intermediate, minimizing cumulative stereochemical erosion.

Chiral pool synthesis Stereochemical fidelity Phenylalanine derivative

Molecular Identity Traceability: Distinct CAS Registry for (S)-Enantiomer vs. Common Confusion with Structurally Similar Intermediates

CAS 187526-92-7 uniquely identifies the (S)-enantiomer of tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate with molecular formula C22H24N2O4 and molecular weight 380.44 g/mol. This distinguishes it from: (a) the racemic/unspecified stereochemistry form CAS 885266-56-8 (identical connectivity, different CAS) ; (b) the isomeric tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate, which differs in the position of the phthalimide attachment (C-3 vs. C-2 of the propyl chain) ; and (c) the fluorinated analog CAS 1201923-48-9, (S)-tert-butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate, which introduces a fluorine substituent altering both reactivity and physicochemical properties [1]. These distinctions are critical for procurement accuracy: ordering the incorrect regioisomer or fluorinated analog would lead to a different downstream product entirely.

CAS registry Intermediate identity Supply chain integrity

Optimal Procurement and Application Scenarios for (S)-tert-Butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate


GMP Synthesis of Sacubitril (AHU-377) via Chiral Pool Route Requiring Defined (S)-Stereochemistry

This compound is optimally deployed in GMP manufacturing of sacubitril where the (S)-configuration must be established early and maintained throughout the synthesis. The chiral pool origin from L-phenylalanine, combined with the defined (S)-enantiomer CAS registration, provides traceable stereochemical provenance that satisfies ICH Q7 and Q11 requirements for starting material specification . Procurement of CAS 187526-92-7 rather than the stereochemically undefined CAS 885266-56-8 ensures that the (S)-configuration at the phenylalaninol-derived center is documented from the outset, eliminating the need for downstream chiral purity verification of this specific stereocenter.

Sequential Chemoselective Deprotection for Convergent Peptide or Peptidomimetic Synthesis

The Boc-phthalimide orthogonal pair in this compound is specifically suited for convergent syntheses requiring sequential unmasking of two amine functionalities. The phthalimide can be cleaved first with hydrazine hydrate (typically >90% yield) to expose the primary amine for coupling to a carboxylate or activated ester, while the Boc group remains intact [1]. Subsequent acidic Boc deprotection reveals the secondary amine for a second coupling step. This sequential strategy avoids protecting group exchange steps required when using mono-protected intermediates such as CAS 1426129-50-1, thereby reducing the overall step count and cumulative yield losses in multi-step sequences.

Reference Standard for Chiral HPLC Method Development in Sacubitril Intermediate Quality Control

The defined (S)-configuration of CAS 187526-92-7 makes this compound suitable as a reference standard for developing chiral HPLC methods to monitor enantiomeric purity of sacubitril intermediates. The method development framework established by Halama and Zapadlo for sacubitril stereoisomer analysis using chiral stationary phases (e.g., Chiracel OJ-H, hexane/ethanol mobile phase) [2] provides a precedent for similar analytical strategies applied to earlier-stage intermediates. A well-characterized (S)-enantiomer standard enables accurate quantification of the undesired (R)-enantiomer in process samples, supporting process analytical technology (PAT) initiatives.

Process Development and Scale-Up Studies for Sacubitril Manufacturing Route Scouting

For organizations evaluating alternative sacubitril synthetic routes, this compound represents an early-stage intermediate in the phthalimide-mediated Gabriel amine synthesis pathway. Its procurement at NLT 98% purity supports kilogram-scale process development studies where impurity profiles must be well-understood before committing to a manufacturing route. The orthogonal protection strategy enables route scouting experiments that probe different sequences of deprotection and coupling, providing process chemists with synthetic flexibility that mono-protected alternatives cannot offer.

Quote Request

Request a Quote for (S)-tert-butyl 1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.